2-isobutyl-5-methoxy-2H-indazole
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Overview
Description
2-isobutyl-5-methoxy-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of an indazole core with an isobutyl group at the 2-position and a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-5-methoxy-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-5-methoxy-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-isobutyl-5-methoxy-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-indazole: The parent compound with a similar core structure.
5-methoxy-2H-indazole: Lacks the isobutyl group but has the methoxy group.
2-isobutyl-2H-indazole: Lacks the methoxy group but has the isobutyl group.
Uniqueness
2-isobutyl-5-methoxy-2H-indazole is unique due to the presence of both the isobutyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylpropyl)indazole |
InChI |
InChI=1S/C12H16N2O/c1-9(2)7-14-8-10-6-11(15-3)4-5-12(10)13-14/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
DQONCDILBYUDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2C=C(C=CC2=N1)OC |
Origin of Product |
United States |
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